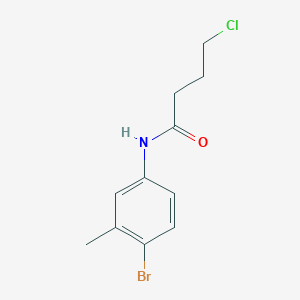![molecular formula C11H14F3NO B3072071 (丙烷-2-基)({[4-(三氟甲氧基)苯基]甲基})胺 CAS No. 1016516-40-7](/img/structure/B3072071.png)
(丙烷-2-基)({[4-(三氟甲氧基)苯基]甲基})胺
描述
“(Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine” is a chemical compound with the CAS Number: 101825-12-1 . It has a molecular weight of 217.23 . The IUPAC name for this compound is N-[4-(trifluoromethyl)benzyl]-2-propanamine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14F3N/c1-8(2)15-7-9-3-5-10(6-4-9)11(12,13)14/h3-6,8,15H,7H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Unfortunately, other specific physical and chemical properties were not found in the search results.科学研究应用
X 射线结构和计算研究:Nycz、Małecki、Zawiazalec 和 Paździorek(2011 年)在《分子结构杂志》上发表的一项研究探索了多种卡西酮的表征,包括与(丙烷-2-基)({[4-(三氟甲氧基)苯基]甲基})胺在结构上相关的化合物,使用 FTIR、紫外-可见、核磁共振光谱和单晶 X 射线衍射等技术。这项研究提供了对这些化合物的分子结构和物理性质的见解,这对于理解它们在各个科学领域的潜在应用至关重要 (Nycz 等人,2011)。
癌症研究中的构效关系:Mun、Jabbar、Devi、Liu、Van Meir 和 Goodman(2012 年)在《生物有机与药物化学》杂志上对 3,4-二甲氧基-N-[(2,2-二甲基-2H-色烯-6-基)甲基]-N-苯基苯磺酰胺(一种新型小分子缺氧诱导因子-1 (HIF-1) 通路抑制剂)的 2,2-二甲基-2H-色烯基芳磺酰胺类似物进行了研究。他们研究了化学修饰的结构基序,以改善药理特性,从而开发癌症治疗剂,这表明相关化合物在癌症研究中的潜在应用 (Mun 等人,2012)。
查耳酮衍生物的合成和表征:Salian、Narayana、Sarojini、Mahesh、Byrappa 和 Kumar(2018 年)在《化学数据集合》中探讨了查耳酮衍生物的合成和晶体结构,包括与(丙烷-2-基)({[4-(三氟甲氧基)苯基]甲基})胺相似的化合物。此类研究对于了解这些化合物的化学性质和在各个领域的潜在应用至关重要 (Salian 等人,2018)。
金属离子亲和力和荧光性质:Liang、Zhang、Zhu、Duarandin、Young、Geacintov 和 Canary(2009 年)在《无机化学》杂志上研究了三((6-苯基-2-吡啶基)甲基)胺衍生物的金属配合物,这些衍生物在结构上与(丙烷-2-基)({[4-(三氟甲氧基)苯基]甲基})胺相关。该研究重点关注了这些配合物的金属离子亲和力和荧光性质,表明在生物成像和传感器开发等领域的潜在应用 (Liang 等人,2009)。
安全和危害
The compound has been assigned the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may be harmful if inhaled .
作用机制
Target of Action
It is known that amines, in general, can interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Amines can act as ligands, binding to specific receptors or enzymes, and modulating their activity .
Biochemical Pathways
Amines can participate in a variety of biochemical reactions, including the suzuki–miyaura cross-coupling reaction .
生化分析
Biochemical Properties
(Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as transaminases, which are crucial for amino acid metabolism. The compound can act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions. For instance, it has been observed to interact with cytochrome P450 enzymes, affecting their catalytic activity and influencing the metabolism of other substrates .
Cellular Effects
The effects of (Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This compound can modulate the expression of genes involved in metabolic pathways and stress responses. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites such as glucose and lipids .
Molecular Mechanism
At the molecular level, (Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, its interaction with transaminases involves the formation of a Schiff base intermediate, which is crucial for the enzyme’s catalytic function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Long-term exposure to this compound can lead to adaptive changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of (Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine in animal models are dose-dependent. At low doses, it may enhance certain metabolic processes without causing significant toxicity. At higher doses, it can induce adverse effects such as hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dose range triggers a significant biological response, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
(Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidases (MAOs) and cytochrome P450s, influencing the metabolism of neurotransmitters and other bioactive compounds. These interactions can alter metabolic flux and the levels of key metabolites, impacting overall cellular function and homeostasis .
属性
IUPAC Name |
N-[[4-(trifluoromethoxy)phenyl]methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c1-8(2)15-7-9-3-5-10(6-4-9)16-11(12,13)14/h3-6,8,15H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVMXCUJZIHXGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



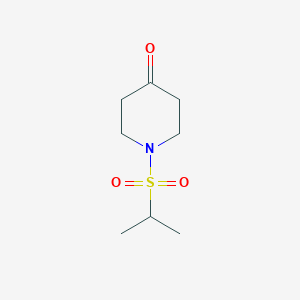
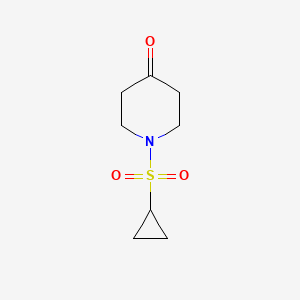

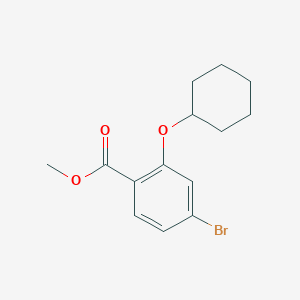
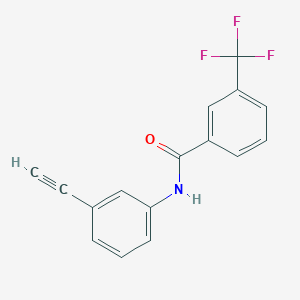
![[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine](/img/structure/B3072029.png)

![8-Fluoro-2-methyl-1H,2H,3H,4H-benzo[B]1,6-naphthyridine-10-carboxylic acid](/img/structure/B3072051.png)
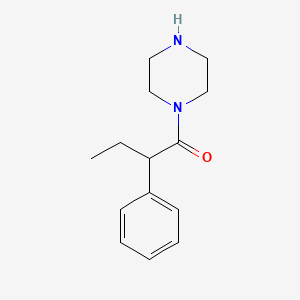
![1-[4-(Trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B3072060.png)
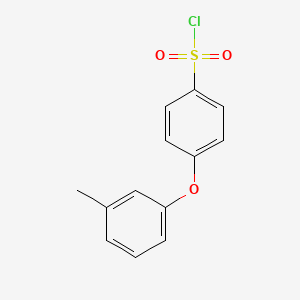
![1-[(2-Bromophenyl)methyl]-1,4-diazepane](/img/structure/B3072079.png)

